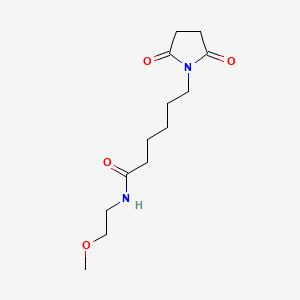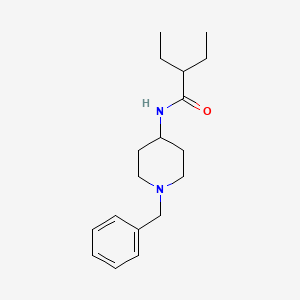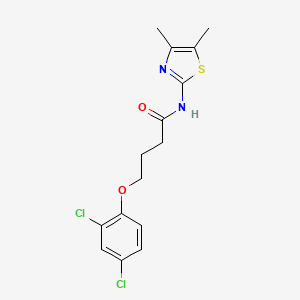
6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyethyl)hexanamide
Übersicht
Beschreibung
6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyethyl)hexanamide, commonly known as MK-677, is a selective agonist of the growth hormone secretagogue receptor. It is a non-peptide compound that stimulates the secretion of growth hormone and insulin-like growth factor-1 (IGF-1) in the body. MK-677 has gained attention in the scientific community due to its potential therapeutic applications and its ability to enhance muscle growth and improve bone density.
Wirkmechanismus
MK-677 works by stimulating the secretion of growth hormone and 6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyethyl)hexanamide in the body through the activation of the growth hormone secretagogue receptor. It mimics the action of ghrelin, a hormone that stimulates appetite and growth hormone secretion. MK-677 also inhibits the action of somatostatin, a hormone that suppresses growth hormone secretion.
Biochemical and Physiological Effects:
MK-677 has been shown to increase lean body mass, muscle strength, and bone density in clinical studies. It also improves sleep quality and reduces the risk of cardiovascular disease. MK-677 has been found to have minimal side effects and is generally well-tolerated in humans.
Vorteile Und Einschränkungen Für Laborexperimente
MK-677 has several advantages for use in laboratory experiments. It is a non-peptide compound that can be easily synthesized and purified. It has a long half-life, allowing for once-daily dosing. However, limitations include its high cost and the need for specialized equipment to measure growth hormone and 6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyethyl)hexanamide levels.
Zukünftige Richtungen
Future research on MK-677 could focus on its potential therapeutic applications in other medical conditions such as Alzheimer's disease, traumatic brain injury, and chronic obstructive pulmonary disease. It could also be investigated for its effects on immune function and inflammation. Further studies could also explore the optimal dosing and duration of treatment with MK-677 for maximum therapeutic benefit.
Wissenschaftliche Forschungsanwendungen
MK-677 has been extensively studied for its potential therapeutic applications in various medical conditions such as growth hormone deficiency, muscle wasting, and osteoporosis. It has also been investigated for its anti-aging effects and its ability to improve cognitive function in elderly individuals.
Eigenschaften
IUPAC Name |
6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyethyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-19-10-8-14-11(16)5-3-2-4-9-15-12(17)6-7-13(15)18/h2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSSPGHYJZMBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCCCN1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4690449.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4690453.png)

![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4690469.png)
![3,5-bis(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4690473.png)

![4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4690478.png)
![5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4690490.png)
![2-[(5-{1-[(4-bromophenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4690496.png)
![7-benzylidene-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4690502.png)

![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4690522.png)
![1-(2-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4690544.png)
![5,5'-[1,4-butanediylbis(thio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B4690550.png)